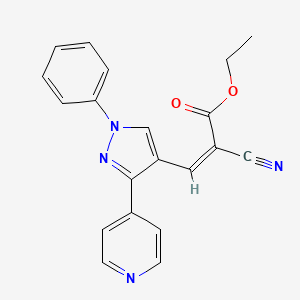
ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate, also known as compound 1, is a synthetic molecule that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 is not fully understood, but it is believed to act through multiple pathways. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to protect cells from oxidative stress and reduce lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the laboratory. Another advantage is that it has shown promising results in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that its potential therapeutic applications have not been fully explored.
Orientations Futures
There are several future directions for the research on ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1. One direction is to further investigate its mechanism of action in various scientific research fields. Another direction is to explore its potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to determine the toxicity and safety of ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 in vivo. Overall, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has shown promising results in scientific research and has the potential to be developed into a therapeutic agent.
Méthodes De Synthèse
Compound 1 can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-phenylpyridine-3-carboxaldehyde with 4-phenyl-1H-pyrazol-3-amine to form an intermediate ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate. This intermediate ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate is then reacted with ethyl cyanoacetate in the presence of a base to form ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various scientific research fields. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has shown promising results in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to protect cells from oxidative stress by scavenging free radicals.
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-2-26-20(25)16(13-21)12-17-14-24(18-6-4-3-5-7-18)23-19(17)15-8-10-22-11-9-15/h3-12,14H,2H2,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIRBRKPFWUMI-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

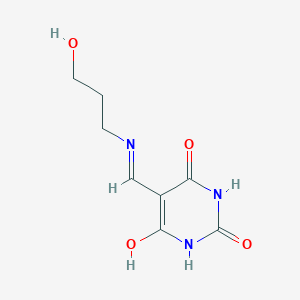
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)

![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)

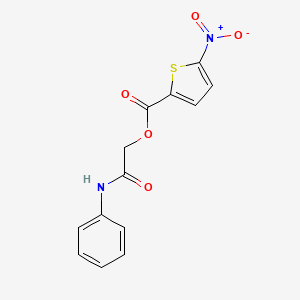
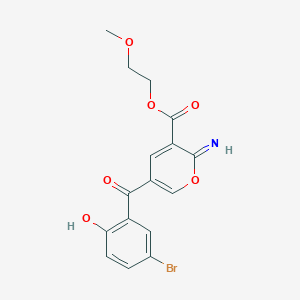
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)
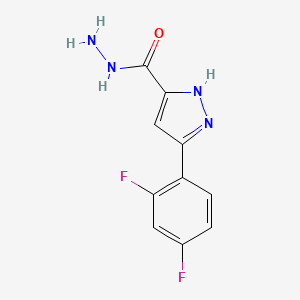
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)